molecular formula C7H12N4 B15252736 1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-amine

1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B15252736
M. Wt: 152.20 g/mol
InChI Key: IYUOPJIFXPISSQ-UHFFFAOYSA-N
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Description

1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-amine is a chemical compound featuring a 1,2,3-triazole core, a five-membered aromatic ring with three nitrogen atoms . This specific derivative is substituted with an amine group at the 4-position and a cyclobutylmethyl chain at the 1-nitrogen position. The 1,2,3-triazole scaffold is of significant interest in medicinal chemistry and drug discovery due to its resemblance to peptide bonds, its ability to participate in hydrogen bonding, and its metabolic stability . It is a versatile building block accessible via reliable synthetic methods, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction known for its high selectivity and yield . While the specific biological activity of this compound requires further investigation, analogous 1,2,3-triazole and 1,2,4-triazole derivatives have demonstrated a wide range of pharmacological properties in research, including antimicrobial, antiviral, and anticancer activities . In related antifungal triazoles, the mechanism of action often involves inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungal cells . Researchers value this compound as a key intermediate for constructing more complex molecules, screening for new bioactive agents, and studying structure-activity relationships (SAR) in various therapeutic areas. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

1-(cyclobutylmethyl)triazol-4-amine

InChI

InChI=1S/C7H12N4/c8-7-5-11(10-9-7)4-6-2-1-3-6/h5-6H,1-4,8H2

InChI Key

IYUOPJIFXPISSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The cyclobutylmethyl group can be introduced through various synthetic strategies, such as using cyclobutylmethyl azide or cyclobutylmethyl alkyne as starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, such as copper(I) salts, to accelerate the cycloaddition reaction. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclobutylmethyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction could produce amines or other nitrogen heterocycles.

Scientific Research Applications

1-(Cyclobutylmethyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The cyclobutylmethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural features, physicochemical properties, and synthetic data for 1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-amine and analogous compounds:

Compound Name Substituent (N1 Position) C4 Position Molecular Weight (g/mol) Key Functional Groups Synthetic Yield Notable Properties References
This compound Cyclobutylmethyl -NH2 178.23 Aliphatic ring, amine Not reported Moderate lipophilicity, steric bulk -
[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-ylmethyl]-methyl-phenyl-amine (1c) 4-Chlorobenzyl -CH2-NMePh 343.83 Aromatic, chloro, tertiary amine Not reported Electron-withdrawing Cl, enhanced polarity
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine (S1) 3,5-bis(trifluoromethyl)phenyl -NH2 314.23 CF3 groups, aromatic 60% High electron-withdrawing effect, metabolic stability
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 2-Nitrophenyl -NH2 352.35 Nitro, benzothiazole Not reported Strong π-π interactions, redox activity
5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine 4-Methylbenzyl -NH2 202.26 Methylphenyl Not reported Electron-donating methyl, lower steric hindrance
1-benzyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine hydrochloride Benzyl -NH2 252.75 Aromatic, isopropyl Not reported Increased lipophilicity, aromatic interactions

Key Observations

Electronic Effects :

  • Electron-withdrawing groups (e.g., CF3 in S1 , nitro in ) increase electrophilicity and may enhance binding to electron-rich biological targets.
  • Electron-donating groups (e.g., methyl in ) improve solubility but reduce metabolic stability.

Steric and Lipophilic Profiles :

  • The cyclobutylmethyl group balances steric bulk and lipophilicity, offering advantages in passive diffusion compared to bulky aromatic substituents (e.g., benzothiazole in ).
  • Aromatic substituents (e.g., benzyl in , chlorobenzyl in ) enhance π-π stacking but may reduce solubility.

Synthetic Accessibility :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for triazole synthesis . Yields vary significantly; S1 achieved 60% yield, while other compounds lack reported data.
  • Cyclobutylmethyl derivatives may require specialized azide precursors, complicating synthesis compared to benzyl or phenyl analogs.

Biological Relevance :

  • Triazole amines with CF3 groups (e.g., S1 ) are often explored as kinase inhibitors due to enhanced target affinity.
  • Compounds with benzothiazole or nitro groups (e.g., ) may exhibit antimicrobial or anticancer activity via redox mechanisms.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-amine to achieve high yield and purity?

The synthesis typically involves multi-step protocols, including cycloaddition (e.g., Huisgen "click" chemistry) or cyclocondensation of azide and alkyne precursors. Key factors include:

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .
  • Catalysts : Copper(I) catalysts (e.g., CuBr) improve regioselectivity in triazole formation .
  • Temperature control : Reactions often proceed at 35–80°C to balance yield and side-product formation . Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., cyclobutylmethyl group at N1) .
  • X-ray diffraction : Resolves intramolecular interactions, such as hydrogen bonding stabilizing the triazole core .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+^+ vs. calculated) .

Q. How can researchers validate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

  • Accelerated stability studies : Expose the compound to extreme pH (2–12) and temperatures (40–60°C) for 48–72 hours.
  • Analytical monitoring : Use HPLC to track degradation products; >90% recovery indicates robustness .
  • Storage recommendations : Store at −20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can contradictory biological activity data for triazole derivatives be resolved, particularly regarding substituent effects?

  • Systematic SAR studies : Compare analogs with varied substituents (e.g., halogens, methoxy groups) on the triazole or cyclobutylmethyl moieties. For example:
Substituent PositionActivity (IC50_{50}, μM)Target
4-Fluorophenyl0.12 ± 0.03Kinase A
3-Methoxyphenyl2.5 ± 0.6Kinase A
Data from such studies highlight steric/electronic influences on target binding .
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with biological targets (e.g., kinases) and rationalize discrepancies .

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

  • DFT/B3LYP calculations : Optimize geometry at the 6-311G(d,p) level to map electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic sites .
  • HOMO-LUMO analysis : Predict redox behavior; a small bandgap (<4 eV) suggests potential for charge-transfer interactions .
  • Mulliken charges : Quantify charge distribution to guide functionalization strategies (e.g., amine group as a hydrogen-bond donor) .

Q. What strategies mitigate regioselectivity challenges during triazole synthesis?

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves selectivity .

Q. How can researchers design analogs to probe structure-activity relationships (SAR) while maintaining the triazole core?

  • Bioisosteric replacement : Substitute cyclobutylmethyl with other alicyclic groups (e.g., cyclopentyl) to assess steric effects .
  • Functional group addition : Introduce electron-withdrawing groups (e.g., nitro) at the triazole C4 position to modulate electronic properties .

Q. What experimental approaches elucidate the mechanism of action of this compound in biological systems?

  • Kinase inhibition assays : Use ADP-Glo™ to measure ATPase activity in dose-response studies .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein stability shifts post-treatment .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent .
  • Catalyst recycling : Recover copper catalysts using magnetic nanoparticles to reduce waste .

Q. What analytical protocols validate the compound’s purity and identity in multi-step syntheses?

  • Orthogonal methods : Combine HPLC (for purity), 1^1H NMR (for structural confirmation), and elemental analysis (C, H, N quantification) .
  • Limit tests : Use ICP-MS to ensure residual metal catalysts (e.g., Cu) are <10 ppm .

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